3-(2,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
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Overview
Description
3-(2,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a propanoic acid moiety. The trifluoromethyl groups significantly influence the compound’s chemical properties, making it a subject of interest in various fields of research, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts acylation of 2,5-bis(trifluoromethyl)benzene with propanoic acid derivatives under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, utilizing catalysts such as aluminum chloride or other Lewis acids to facilitate the reaction. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(2,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(2,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The electron-withdrawing nature of the trifluoromethyl groups also influences the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- 2,5-Bis(trifluoromethyl)phenylacetic acid
- 3,5-Bis(trifluoromethyl)benzyl ether
Comparison: Compared to similar compounds, 3-(2,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is unique due to the presence of both trifluoromethyl groups and a propanoic acid moiety. This combination imparts distinct chemical properties, such as increased acidity and enhanced lipophilicity, making it particularly useful in specific applications where these properties are advantageous .
Properties
IUPAC Name |
3-[2,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O2/c1-6(10(19)20)4-7-5-8(11(13,14)15)2-3-9(7)12(16,17)18/h2-3,5-6H,4H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQHZXFSKULVID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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